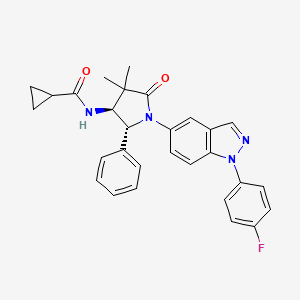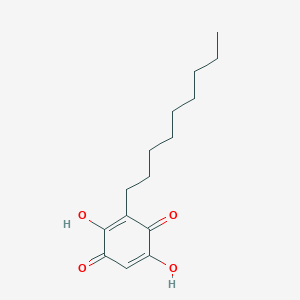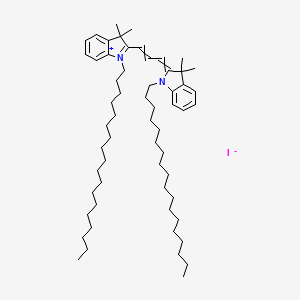
Cy3 dic18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3 dic18, also known as 1,1’-dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine iodide, is a fluorescent dye belonging to the cyanine dye family. It is characterized by its bright orange-red fluorescence and is widely used in various biological and chemical applications. The compound is particularly known for its ability to label cell membranes by inserting its long hydrocarbon chains into the lipid bilayer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 dic18 involves the reaction of 3,3’-diethylthiadicarbocyanine iodide with octadecylamine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through column chromatography to obtain the desired fluorescent dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
化学反応の分析
Types of Reactions
Cy3 dic18 primarily undergoes oxidation and substitution reactions. The oxidation reactions are often facilitated by the presence of nucleobases in oligonucleotide conjugates, leading to fluorescence quenching . Substitution reactions involve the replacement of functional groups on the dye molecule, which can alter its photophysical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products
The major products of these reactions include various derivatives of this compound with altered fluorescence properties. For example, oxidation can lead to the formation of sulfonated derivatives, which exhibit different fluorescence intensities and stabilities .
科学的研究の応用
Cy3 dic18 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Commonly employed in cell labeling and tracking studies due to its ability to integrate into cell membranes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes at the cellular level.
Industry: Applied in the development of fluorescent sensors and markers for quality control and process monitoring.
作用機序
The mechanism of action of Cy3 dic18 involves its integration into lipid bilayers through its long hydrocarbon chains. This integration allows the dye to label cell membranes effectively. The fluorescence of this compound is due to the excitation of its polymethine chain, which leads to the emission of light in the orange-red spectrum. The dye’s interaction with nucleic acids and proteins can also influence its fluorescence properties, making it a versatile tool for various applications .
類似化合物との比較
Cy3 dic18 is often compared with other cyanine dyes such as Cy3B and Cy5:
Cy3B: Known for its superior fluorescence stability and brightness compared to this compound.
Cy5: Exhibits fluorescence in the far-red spectrum, making it suitable for multiplexing with this compound in fluorescence resonance energy transfer (FRET) studies.
List of Similar Compounds
This compound stands out due to its specific integration into lipid bilayers and its bright orange-red fluorescence, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C59H97IN2 |
|---|---|
分子量 |
961.3 g/mol |
IUPAC名 |
2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;iodide |
InChI |
InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
LGGGGSMIMQDWCZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




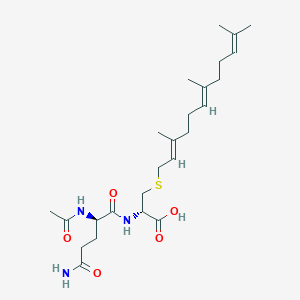


![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

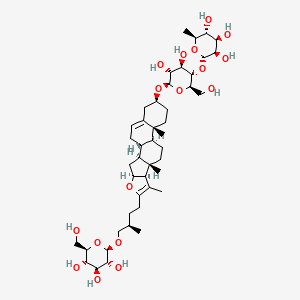
![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
